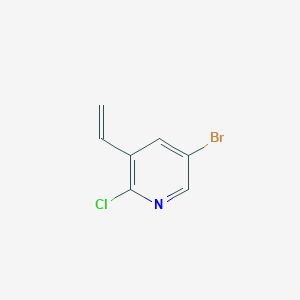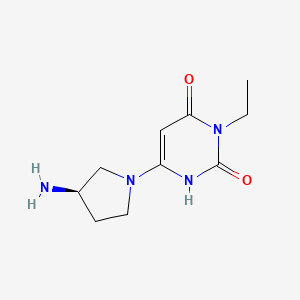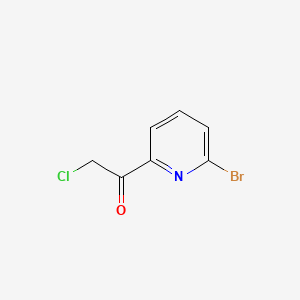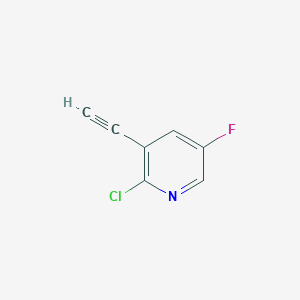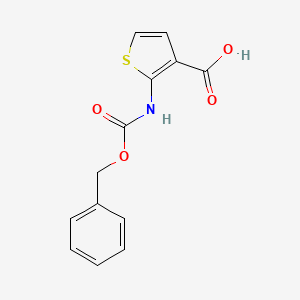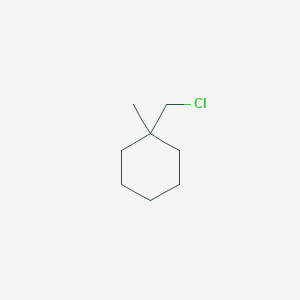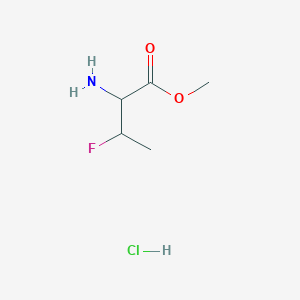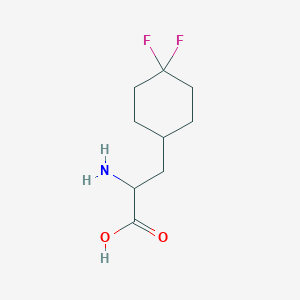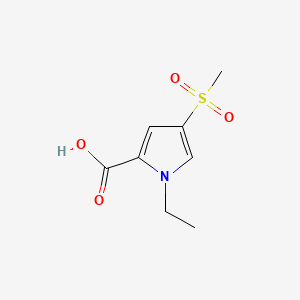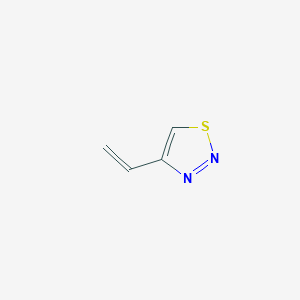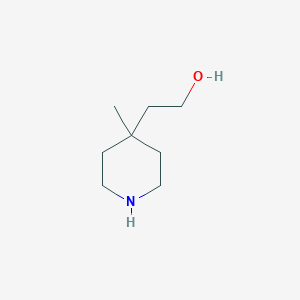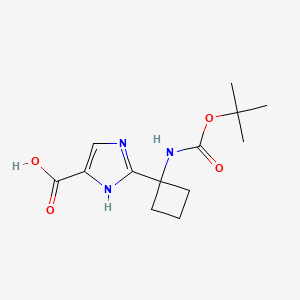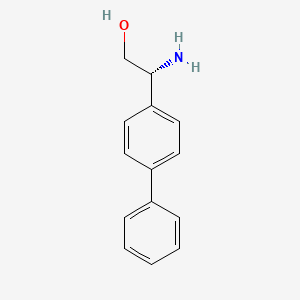
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL is an organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a chiral carbon, which is also bonded to a biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another method includes the use of asymmetric synthesis techniques, where chiral catalysts are employed to achieve the desired enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis. The use of chiral catalysts and high-pressure hydrogenation techniques are common in industrial settings to ensure high yield and enantiomeric purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-2-(4-phenylphenyl)ethan-1-OL: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(4-phenylphenyl)ethanol: A similar compound without the chiral center.
2-Amino-2-(4-phenylphenyl)acetic acid: A structurally related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical applications.
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2/t14-/m0/s1 |
InChI-Schlüssel |
DRGRSSFCCDTWRF-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CO)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


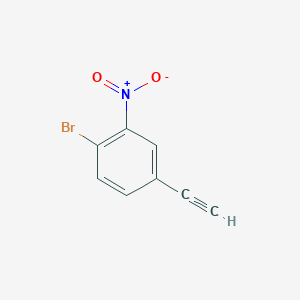
![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)
